molecular formula C27H25BrClN3O B12135811 1-Benzyl-9'-bromo-2'-(4-chlorophenyl)-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]

1-Benzyl-9'-bromo-2'-(4-chlorophenyl)-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]

Katalognummer: B12135811
Molekulargewicht: 522.9 g/mol
InChI-Schlüssel: IPRXCUJBXRULAJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Benzyl-9’-bromo-2’-(4-chlorophenyl)-1’,10b’-dihydrospiro[piperidine-4,5’-pyrazolo[1,5-c][1,3]benzoxazine] is a complex organic compound featuring a spiro structure, which is a unique arrangement where two rings are connected through a single atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-9’-bromo-2’-(4-chlorophenyl)-1’,10b’-dihydrospiro[piperidine-4,5’-pyrazolo[1,5-c][1,3]benzoxazine] typically involves multi-step organic reactions. One common method includes the formation of the pyrazolo[1,5-c][1,3]benzoxazine core through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing reaction conditions to increase yield and purity. Techniques such as ultrasonic irradiation can be employed to shorten reaction times and improve yields compared to conventional methods .

Analyse Chemischer Reaktionen

Types of Reactions

1-Benzyl-9’-bromo-2’-(4-chlorophenyl)-1’,10b’-dihydrospiro[piperidine-4,5’-pyrazolo[1,5-c][1,3]benzoxazine] undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromine for bromination, and nucleophiles such as amines for substitution reactions. Conditions often involve the use of catalysts and controlled temperatures to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination typically results in the formation of bromo-substituted derivatives, while nucleophilic substitution can yield various substituted products depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-Benzyl-9’-bromo-2’-(4-chlorophenyl)-1’,10b’-dihydrospiro[piperidine-4,5’-pyrazolo[1,5-c][1,3]benzoxazine] has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-Benzyl-9’-bromo-2’-(4-chlorophenyl)-1’,10b’-dihydrospiro[piperidine-4,5’-pyrazolo[1,5-c][1,3]benzoxazine] involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes, leading to alterations in cellular pathways and biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-Benzyl-9’-bromo-2’-(4-chlorophenyl)-1’,10b’-dihydrospiro[piperidine-4,5’-pyrazolo[1,5-c][1,3]benzoxazine] is unique due to its spiro structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Eigenschaften

Molekularformel

C27H25BrClN3O

Molekulargewicht

522.9 g/mol

IUPAC-Name

1'-benzyl-9-bromo-2-(4-chlorophenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]

InChI

InChI=1S/C27H25BrClN3O/c28-21-8-11-26-23(16-21)25-17-24(20-6-9-22(29)10-7-20)30-32(25)27(33-26)12-14-31(15-13-27)18-19-4-2-1-3-5-19/h1-11,16,25H,12-15,17-18H2

InChI-Schlüssel

IPRXCUJBXRULAJ-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCC12N3C(CC(=N3)C4=CC=C(C=C4)Cl)C5=C(O2)C=CC(=C5)Br)CC6=CC=CC=C6

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.